1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid
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Overview
Description
1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, a sulfamoyl group, and a carboxylic acid group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrrolidine ring, which is a common scaffold in many biologically active molecules, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfamoyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency. The scalability of the process is crucial for industrial applications, and methods like crystallization and chromatography are used for purification .
Chemical Reactions Analysis
Types of Reactions: 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and substituted pyrrolidines .
Scientific Research Applications
1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group.
N-Methylpyrrolidine: A simpler pyrrolidine derivative with a methyl group.
Sulfamoyl derivatives: Compounds with similar sulfamoyl groups but different core structures
Uniqueness: 1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfamoyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Biological Activity
1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid, with the CAS number 1826732-62-0, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₈N₂O₄S, with a molecular weight of 250.32 g/mol. The compound contains a pyrrolidine ring substituted with a sulfamoyl group and a carboxylic acid, which are critical for its biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including those similar to this compound. For instance:
- Case Study : A series of pyrrolidine derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of effectiveness, with some demonstrating significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) .
Compound | Activity Against MRSA | MIC (µg/mL) |
---|---|---|
11g | High | 0.5 |
11k | Excellent | 0.25 |
The structure-activity relationship (SAR) indicates that modifications on the pyrrolidine ring can enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of related compounds has also been investigated. For example, derivatives of carboxylic acids have shown promising results in inhibiting cancer cell proliferation:
- Research Findings : In vitro studies demonstrated that certain analogs exhibited IC₅₀ values comparable to standard chemotherapeutic agents like Doxorubicin against various cancer cell lines, including MCF-7 and A549 .
Compound | Cancer Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | MCF-7 | 5.85 |
Compound B | A549 | 4.53 |
These findings suggest that the incorporation of sulfamoyl groups may enhance the anticancer activity of pyrrolidine-based compounds.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Compounds with sulfamoyl groups often interfere with bacterial cell wall synthesis, leading to cell lysis.
- Antagonism of Growth Factor Receptors : Some derivatives may inhibit growth factor signaling pathways in cancer cells, thus preventing proliferation.
Properties
Molecular Formula |
C9H18N2O4S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
1-[methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H18N2O4S/c1-7(2)10(3)16(14,15)11-5-4-8(6-11)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
UBWBRMFBRUFLEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)N1CCC(C1)C(=O)O |
Origin of Product |
United States |
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